2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C10H13Cl2NO3S. It is a member of the benzenesulfonamide class, characterized by a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1-hydroxybutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the sulfonamide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2,5-Dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The chlorine atoms and hydroxyl group can also participate in various interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzenesulfonamide: Lacks the hydroxybutan-2-yl group, making it less versatile in certain reactions.
N-(1-Hydroxybutan-2-yl)benzenesulfonamide:
2,5-Dichloro-N-(1-hydroxyethyl)benzenesulfonamide: Similar structure but with a shorter hydroxyalkyl chain.
Uniqueness
2,5-Dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide is unique due to the presence of both chlorine atoms and the hydroxybutan-2-yl group.
Properties
IUPAC Name |
2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-2-8(6-14)13-17(15,16)10-5-7(11)3-4-9(10)12/h3-5,8,13-14H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHWAZIPZHMRAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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